molecular formula C12H17BO2 B1587430 4-Cyclohexylphenylboronic acid CAS No. 374538-04-2

4-Cyclohexylphenylboronic acid

Cat. No. B1587430
CAS RN: 374538-04-2
M. Wt: 204.08 g/mol
InChI Key: KNQVRFYNQWNYPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular formula of 4-Cyclohexylphenylboronic acid is C12H17BO2 . It has a molecular weight of 204.07300 .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .


Physical And Chemical Properties Analysis

This compound has a density of 1.09g/cm3 . It has a boiling point of 363.7ºC at 760mmHg . The melting point is approximately 220°C .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Rhodium-Catalyzed Asymmetric Additions : 4-Cyclohexylphenylboronic acid derivatives are used in catalytic reactions. For instance, the Rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acids to α,β-unsaturated carbonyl compounds is a significant reaction in organic synthesis. This process is enhanced at low temperatures, leading to high enantioselectivity, essential for producing chiral compounds (Korenaga, Ko, & Shimada, 2013).

  • Synthesis of Oxygenated Biphenyls : The compound is utilized in palladium-catalyzed regioselective synthesis processes. It aids in the one-pot formation of oxygenated biphenyl derivatives, a class of compounds with various applications, including in natural product synthesis (Chittimalla, Kuppusamy, & Akavaram, 2015).

Material Science and Nanotechnology

  • Nanoparticle Functionalization : Phenylboronic-acid-modified nanoparticles are explored for biological applications. For example, surface-functionalization with phenylboronic acid derivatives enhances the antiviral capabilities of nanoparticles, potentially opening new pathways in therapeutic applications (Khanal et al., 2013).

  • Boron-Nitrogen Heterocycle Formation : The formation of stable boron-nitrogen heterocycles in aqueous solutions has been achieved using derivatives of this compound. These heterocycles have potential applications in bioorthogonal coupling reactions, a technique used in chemical biology and drug discovery (Dilek, Lei, Mukherjee, & Bane, 2015).

Biochemical Applications

  • Glucose-Sensitive Systems : Boronic acids are researched for their role in glucose-sensitive systems, such as in the development of insulin delivery mechanisms. Their interaction with diols can lead to glucose-responsive polymeric systems for sustained drug release (Siddiqui, Billa, Roberts, & Osei, 2016).

  • Photodynamic Therapy : Phenylboronic acid-functionalized compounds have been used to create nanorods for in situ two-photon imaging and photodynamic therapy. These have shown potential in cancer diagnostics and therapeutics, as they can target specific molecular markers like sialic acids on cell surfaces (Li & Liu, 2021).

Mechanism of Action

Target of Action

The primary target of 4-Cyclohexylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it may have suitable bioavailability for its role in the Suzuki–Miyaura coupling reaction.

Result of Action

The molecular effect of this compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds, depending on the specific reactants involved in the reaction.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound plays a crucial role, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction, and thus the action of this compound, can be carried out under a variety of environmental conditions. Certain boronic acids, including cyclobutylboronic acid, are known to decompose in air , indicating that the stability of this compound may be affected by exposure to air

Safety and Hazards

4-Cyclohexylphenylboronic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4-cyclohexylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,14-15H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQVRFYNQWNYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404608
Record name 4-cyclohexylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374538-04-2
Record name 4-cyclohexylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyclohexylbenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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